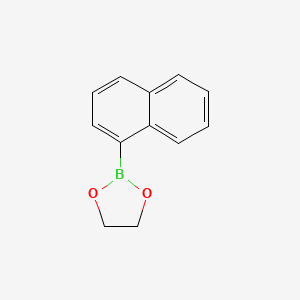
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is a chemical compound with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol It is characterized by the presence of a dioxaborolane ring attached to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the borylation of naphthalene derivatives using boronic acids or boronate esters in the presence of a palladium catalyst . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material .
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of covalent bonds. This interaction is crucial for its applications in drug development and material science .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with similar reactivity but different substituents.
2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl: A fluorinated dioxaborolane with distinct chemical properties.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
特性
CAS番号 |
402488-95-3 |
|---|---|
分子式 |
C12H11BO2 |
分子量 |
198.03 g/mol |
IUPAC名 |
2-naphthalen-1-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H11BO2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2 |
InChIキー |
SHQUCGSWCVZRSN-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


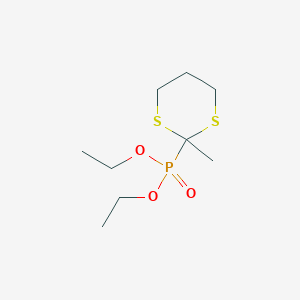
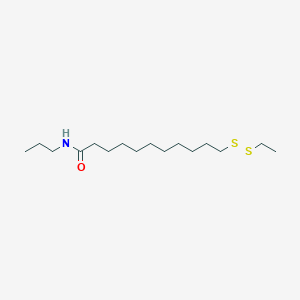
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
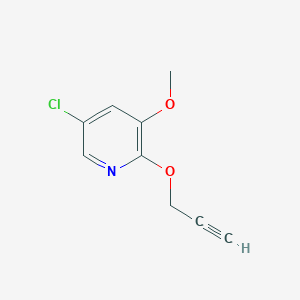

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
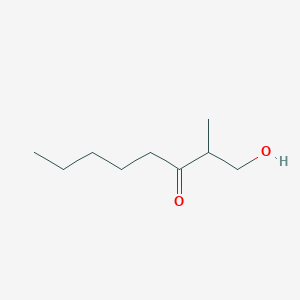
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
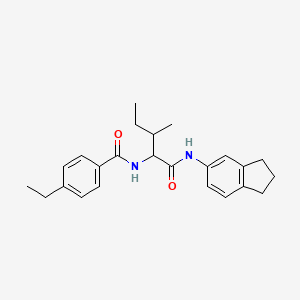
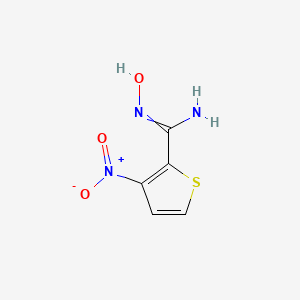
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
